
4,6-O-Benzylidene-D-glucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Benzylidene-D-glucal, also known as this compound, is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
4,6-O-Benzylidene-D-glucal is primarily used as an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .
Mode of Action
It is known to be involved in the synthesis of oligosaccharides . The compound can react with other molecules to form complex structures, contributing to the diversity and functionality of oligosaccharides .
Biochemical Pathways
This compound is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are essential components of glycoproteins and glycolipids, which are involved in numerous biological processes, including cell adhesion, cell signaling, and immune response .
Result of Action
The primary result of the action of this compound is the synthesis of oligosaccharides . These complex carbohydrates have diverse structures and functions, contributing to various biological processes. The specific effects at the molecular and cellular levels would depend on the particular oligosaccharides synthesized and their interactions with other molecules in the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, the compound has been prepared by the reaction of benzaldehyde with D-glucal in the presence of anhydrous zinc chloride and anhydrous sodium sulfate . Therefore, the reaction conditions can significantly affect the compound’s action and the resulting oligosaccharide synthesis .
Biochemische Analyse
Biochemical Properties
4,6-O-Benzylidene-D-glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates. Additionally, this compound can interact with proteins and other biomolecules through its benzylidene group, which can form non-covalent interactions such as hydrogen bonds and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in carbohydrate metabolism, leading to changes in the levels of key metabolic enzymes. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the benzylidene group to specific biomolecules, which can alter their activity or function. For example, the interaction of this compound with glycosyltransferases can inhibit or activate these enzymes, depending on the specific context. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects on carbohydrate metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where the impact of this compound becomes more pronounced at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and breakdown of complex carbohydrates. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fructose. These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycoproteins and other complex molecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in the correct biochemical pathways .
Biologische Aktivität
4,6-O-Benzylidene-D-glucal is a significant compound in carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycosides. This article explores its biological activity, mechanisms of action, and potential applications in various fields including medicine and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a benzylidene acetal at the C-4 and C-6 positions of the D-glucose structure. This unique configuration enhances its reactivity in glycosylation reactions, making it a versatile intermediate in organic synthesis.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₄O₄ |
Molecular Weight | 234.25 g/mol |
Solubility | Soluble in organic solvents |
Reactivity | Participates in glycosylation |
Target of Action
This compound primarily acts as a building block for synthesizing complex carbohydrates. Its role as an intermediate allows for selective functionalization at various positions on the sugar molecule.
Mode of Action
The compound's mode of action involves its participation in biochemical pathways related to oligosaccharide synthesis. It can interact with enzymes that recognize carbohydrate structures, influencing enzymatic activity and potentially leading to inhibition or modulation.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cell viability in certain cancer cell lines. For instance, compounds derived from this glucal have demonstrated moderate to strong antiproliferative effects at concentrations around 100 µM .
- Enzyme Interaction : The compound can interact with various enzymes involved in carbohydrate metabolism. This interaction may lead to altered enzyme kinetics, which is critical for understanding its potential therapeutic applications .
Case Studies
- Antiproliferative Evaluation : A study evaluated the antiproliferative activity of several benzylidene-protected glucals. The results indicated that 4,6-O-benzylidene derivatives showed significant inhibition of cell growth at concentrations as low as 10 µM .
- Glycosylation Reactions : Research highlighted the effectiveness of this compound as a glycosyl donor in various glycosylation reactions. The presence of the benzylidene group facilitates selective reactions that are crucial for synthesizing complex oligosaccharides .
In Medicine
The compound serves as a precursor for synthesizing bioactive molecules and potential therapeutic agents. Its ability to mimic natural substrates makes it valuable in drug design and development.
In Biochemistry
It is employed in studies focusing on carbohydrate-protein interactions and the development of glycomimetics, which are important for understanding cellular processes and developing new treatments for diseases related to carbohydrate metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
4,6-O-Benzylidene-D-glucal is synthesized from D-glucose derivatives through various methods. The compound's molecular formula is C13H14O4 with a molecular weight of 234.25 g/mol. Its structure features a benzylidene acetal, which contributes to its unique chemical properties.
Antitumor Activity
One of the notable biomedical applications of this compound is its potential antitumor activity. A study reported that this compound demonstrated therapeutic effects in patients with various cancers, including lung and gastric cancers. Specifically, it showed complete responses in two cases of metastatic cancer without significant toxicity at high doses .
Table 2: Clinical Responses to this compound
Cancer Type | Number of Cases | Complete Responses |
---|---|---|
Primary Lung Cancer | 11 | 1 |
Metastatic Lung Cancer | 4 | 0 |
Gastric Cancer | 5 | 1 |
Other (e.g., liver, pancreas) | 4 | 0 |
Drug Delivery Systems
The compound has also been explored as a component in drug delivery systems due to its gelation properties. Research indicated that it could form hydrogels that encapsulate drugs like naproxen, allowing for controlled release into aqueous solutions . This property is particularly useful for developing biomaterials that can deliver therapeutics effectively.
Gelation Properties
The self-assembling characteristics of this compound make it a candidate for low molecular weight gelators (LMWGs). These gelators can form reversible gels in various solvents, which have applications in creating soft materials and biomaterials .
Table 3: Gelation Properties of Derivatives
Derivative | Solvent Type | Gelation Observed |
---|---|---|
Alkyl derivatives | Organic solvents | Yes |
Peracetylated derivatives | Ethanol/DMSO mixtures | No |
Case Study: Antitumor Efficacy
A clinical trial involving the administration of intravenous this compound revealed significant antitumor effects in patients with advanced cancers. The study monitored tumor response and toxicity levels over a two-month period. Histological examinations showed necrotic liquefaction of tumors without damaging surrounding tissues .
Case Study: Hydrogel Formation
In another study focused on gelation properties, researchers synthesized various derivatives of the compound to evaluate their effectiveness as gelators in different solvent systems. The results demonstrated that certain structural modifications enhanced gelation capacity, suggesting pathways for optimizing drug delivery systems .
Eigenschaften
CAS-Nummer |
63598-36-7 |
---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(2R,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1 |
InChI-Schlüssel |
XMDUTBYCCVWPLD-FVCCEPFGSA-N |
SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@@H](O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
Synonyme |
1,5-Anhydro-2-deoxy-4,6-O-[(R)-phenylmethylene]-D-arabino-Hex-1-enitol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.